molecular formula C5H6F3N3 B1320231 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine CAS No. 1006436-44-7

1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

Cat. No. B1320231
M. Wt: 165.12 g/mol
InChI Key: OHASPUNAEXVWEP-UHFFFAOYSA-N
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Description

The compound 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential applications in medicinal chemistry, particularly as antifungal, anticancer, and high-energy density materials .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the functionalization of the pyrazole core with various substituents to enhance biological activity or to modify physical properties. For instance, the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which are structurally related to the compound of interest, was achieved and tested for antifungal activity . Similarly, trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives were prepared starting from a related pyrazolo[3,4-b]pyridin-3-amine and showed promising anticancer activity . These studies demonstrate the synthetic strategies and functional group manipulations that are likely relevant to the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their biological activity. X-ray crystallography and NMR studies have been used to determine the structure of Schiff bases derived from pyrazole compounds, revealing their tautomeric forms in solid and solution states . Theoretical studies, including density functional theory (DFT) calculations, have been employed to understand the molecular structure and electronic properties of pyrazole derivatives, which are essential for predicting their reactivity and interactions with biological targets .

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, which are essential for their application in drug design and materials science. For example, the reactivity of 3,4,5-trinitro-1H-pyrazole and its N-methyl derivative has been studied, showing that these compounds can react with a range of nucleophiles, leading to the substitution of nitro groups . This type of reactivity is significant for the functionalization of the pyrazole core and could be relevant to the chemical behavior of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as their thermal stability, magnetic moment, and electronic structure, are influenced by their molecular structure. Schiff bases derived from pyrazole compounds and their Cu(II) complexes have been characterized by various analytical and spectroscopic methods, providing insights into their physical properties . DFT calculations have been used to study the molecular electrostatic potential, HOMO-LUMO energy gap, and other properties of pyrazole derivatives, which are important for understanding their stability and reactivity .

Scientific Research Applications

Synthesis and Characterization

1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine serves as a precursor or intermediate for the synthesis of a wide range of heterocyclic compounds. It has been utilized in the synthesis of pyrazolo[1,5-a]pyrimidines, pyridopyrazolopyrimidine derivatives, and imidazopyrazolopyridine derivatives, demonstrating its versatility in organic synthesis (Rateb, 2014). Furthermore, its reactivity has been explored for the functionalization of pyrazoles, indicating its significance in creating compounds with varied biological activities and potential applications in material science (Schlosser et al., 2002).

Biological Activities

The compound and its derivatives have been studied for their biological activities, particularly in the development of antitumor, antifungal, and antibacterial agents. This includes the synthesis of pyrazole derivatives that have been characterized and evaluated for their biological activities, highlighting the potential pharmacophore sites for antitumor and antimicrobial activities (Titi et al., 2020). These studies contribute to the ongoing search for new therapeutic agents with improved efficacy and specificity.

Material Science Applications

In material science, the compound's derivatives have been explored for their potential applications in lithium ion battery electrolytes, demonstrating the role of methyl-group functionalization in enhancing the performance of high voltage lithium ion batteries (von Aspern et al., 2020). This research points towards the development of advanced materials for energy storage applications.

Fluorescent Molecules

Notably, trifluoromethylated pyrazolo[1,5-a]pyrimidine derivatives have been identified as novel fluorescent molecules, suggesting their potential use as fluorophores in biochemical and medical imaging applications. This discovery opens up new avenues for the design of fluorescent probes with enhanced properties (Wu et al., 2006).

properties

IUPAC Name

1-methyl-3-(trifluoromethyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3/c1-11-2-3(9)4(10-11)5(6,7)8/h2H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHASPUNAEXVWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599125
Record name 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

CAS RN

1006436-44-7
Record name 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Lemurell, J Ulander, H Emtenäs… - Journal of Medicinal …, 2019 - ACS Publications
5-Lipoxygenase (5-LO)-activating protein (FLAP) inhibitors have proven to attenuate 5-LO pathway activity and leukotriene production in human clinical trials. However, previous clinical …
Number of citations: 8 pubs.acs.org
Y Chen, G Bai, Y Ning, S Cai, T Zhang, P Song… - European Journal of …, 2020 - Elsevier
Harboring MYD88 L265P mutation triggers tumors growth through the activation of NF-κB by interleukin-1 receptor associated kinase 4 (IRAK4) in diffuse large B-cell lymphoma (DLBCL…
Number of citations: 16 www.sciencedirect.com

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